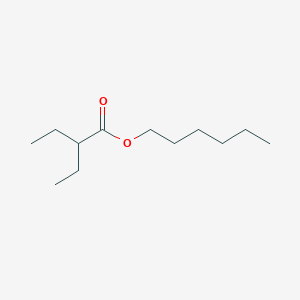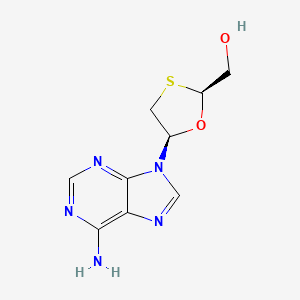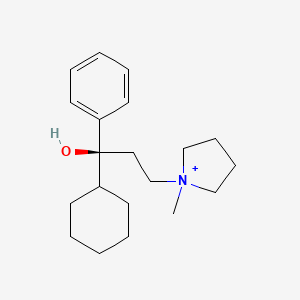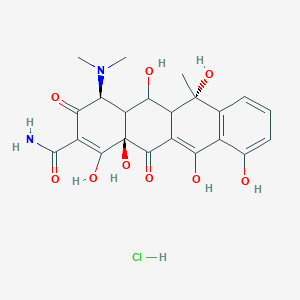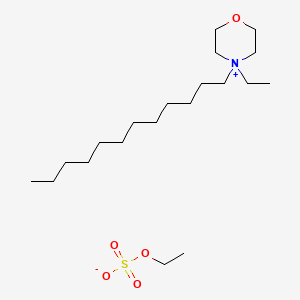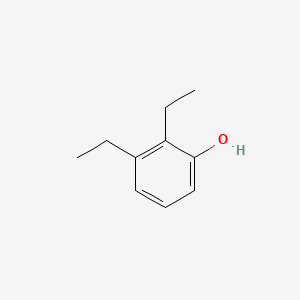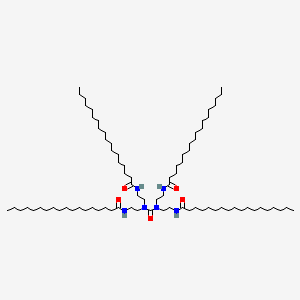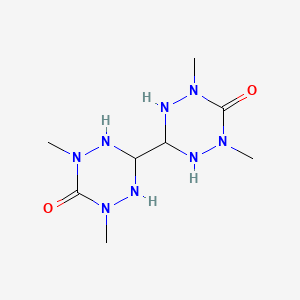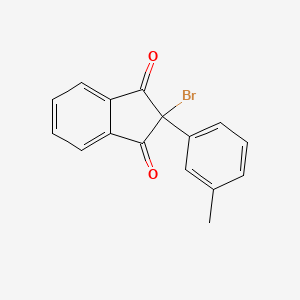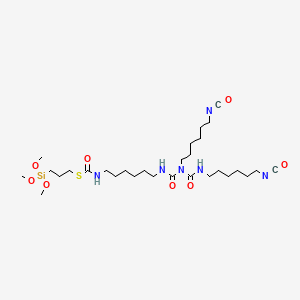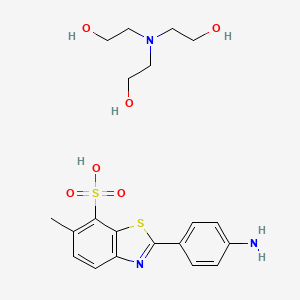
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt typically involves multiple steps. The starting materials often include 2-aminothiophenol and p-nitroaniline. The synthesis process generally follows these steps:
Nitration: The p-nitroaniline is nitrated to form p-nitroaniline.
Cyclization: The nitrated product undergoes cyclization with 2-aminothiophenol to form the benzothiazole ring.
Sulfonation: The benzothiazole derivative is then sulfonated to introduce the sulfonic acid group.
Reduction: The nitro group is reduced to an amino group.
Salt Formation: Finally, the compound is neutralized with triethanolamine to form the triethanolamine salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or the amino group to a hydroxylamine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonates or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a fluorescent probe due to its benzothiazole moiety. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine
In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents. The presence of the sulfonic acid group enhances its solubility, making it suitable for pharmaceutical formulations.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant colors make it ideal for textile and printing applications.
Wirkmechanismus
The mechanism of action of 7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonic acid group can enhance the compound’s binding affinity to proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure without the sulfonic acid and amino groups.
2-Aminobenzothiazole: Contains an amino group but lacks the sulfonic acid group.
6-Methylbenzothiazole: Similar structure but without the sulfonic acid and amino groups.
Uniqueness
7-Benzothiazolesulfonic acid, 2(-p-aminophenyl)-6-methyl-, triethanolamine salt is unique due to the presence of both the sulfonic acid and amino groups, which confer distinct chemical properties and reactivity. Its triethanolamine salt form enhances its solubility and stability, making it more versatile for various applications.
Eigenschaften
CAS-Nummer |
80890-42-2 |
|---|---|
Molekularformel |
C20H27N3O6S2 |
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H12N2O3S2.C6H15NO3/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9;8-4-1-7(2-5-9)3-6-10/h2-7H,15H2,1H3,(H,17,18,19);8-10H,1-6H2 |
InChI-Schlüssel |
QDDVIQOJFQOVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


